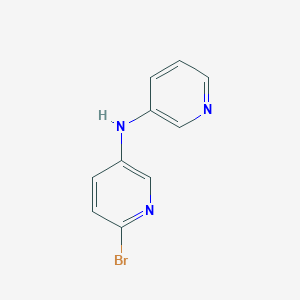
5-Isocyanato-2-pyrrolidin-1-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-2-pyrrolidin-1-ylpyridine is a chemical compound characterized by the presence of an isocyanate group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety.
Preparation Methods
The synthesis of 5-Isocyanato-2-pyrrolidin-1-ylpyridine typically involves the reaction of 2-pyrrolidin-1-ylpyridine with phosgene or its derivatives. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Isocyanato-2-pyrrolidin-1-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
5-Isocyanato-2-pyrrolidin-1-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of protein functions and interactions.
Industry: It is used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 5-Isocyanato-2-pyrrolidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
5-Isocyanato-2-pyrrolidin-1-ylpyridine can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Known for its use in the synthesis of ureas and carbamates.
Methyl isocyanate: Notable for its industrial applications and toxicity.
Hexamethylene diisocyanate: Widely used in the production of polyurethanes. The uniqueness of this compound lies in its pyrrolidine and pyridine moieties, which confer specific reactivity and potential for diverse applications
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-isocyanato-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H11N3O/c14-8-12-9-3-4-10(11-7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
ITMXRWXDJLXTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)


![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)


![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)


![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)



